molecular formula C8H10BFO4 B7809942 (4-Fluoro-2,6-dimethoxyphenyl)boronic acid CAS No. 512186-38-8

(4-Fluoro-2,6-dimethoxyphenyl)boronic acid

Cat. No. B7809942
CAS RN: 512186-38-8
M. Wt: 199.97 g/mol
InChI Key: QUFXJRGXNFZZGI-UHFFFAOYSA-N
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Description

“(4-Fluoro-2,6-dimethoxyphenyl)boronic acid” is a type of organoboron reagent . It is a versatile chemical compound widely used in scientific research. It exhibits high perplexity due to its intricate molecular structure and offers burstiness in various reactions, enabling applications in synthesis, drug discovery, and catalysis.


Synthesis Analysis

The synthesis of “(4-Fluoro-2,6-dimethoxyphenyl)boronic acid” involves the use of boron reagents for Suzuki–Miyaura coupling . This process is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “(4-Fluoro-2,6-dimethoxyphenyl)boronic acid” is complex. The molecular formula is C8H10BFO4 . It is a type of organoboron compound that contains a boronic acid functional group .


Chemical Reactions Analysis

“(4-Fluoro-2,6-dimethoxyphenyl)boronic acid” can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls . It can also be used as a reactant in Suzuki coupling using microwave and triton B catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Fluoro-2,6-dimethoxyphenyl)boronic acid” are unique. It is a white to beige solid powder at room temperature . It is soluble in organic solvents such as dimethyl sulfoxide, N,N-dimethylformamide, ether, and ethyl acetate, but has poor solubility in water .

Safety and Hazards

“(4-Fluoro-2,6-dimethoxyphenyl)boronic acid” is classified as a hazardous substance . It has the signal word “Warning” and the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If in eyes, rinse cautiously with water for several minutes .

Future Directions

The future directions of “(4-Fluoro-2,6-dimethoxyphenyl)boronic acid” research could involve further exploration of its use in Suzuki–Miyaura coupling reactions . Additionally, its potential applications in other types of chemical reactions and its role in the synthesis of novel biologically active compounds could be investigated .

properties

IUPAC Name

(4-fluoro-2,6-dimethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO4/c1-13-6-3-5(10)4-7(14-2)8(6)9(11)12/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFXJRGXNFZZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1OC)F)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471703
Record name (4-Fluoro-2,6-dimethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

512186-38-8
Record name (4-Fluoro-2,6-dimethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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